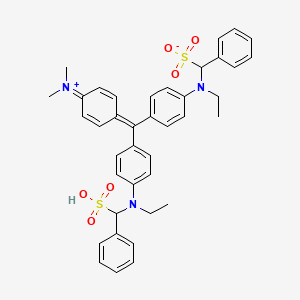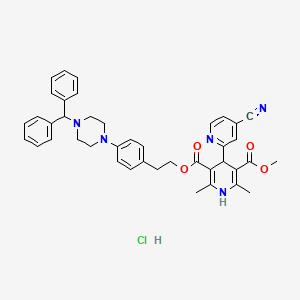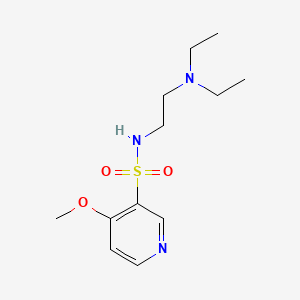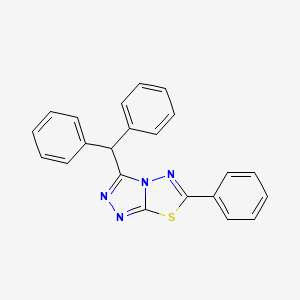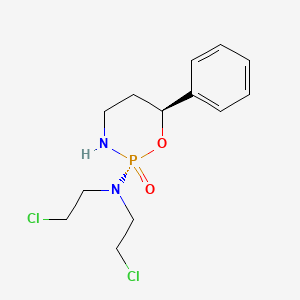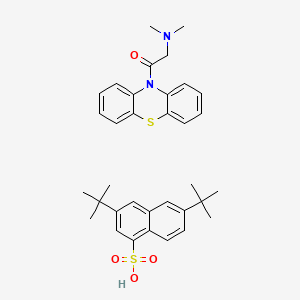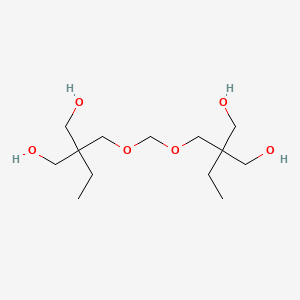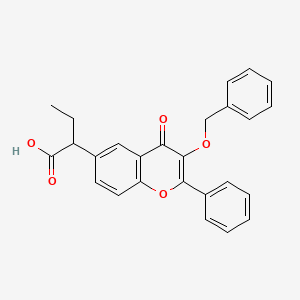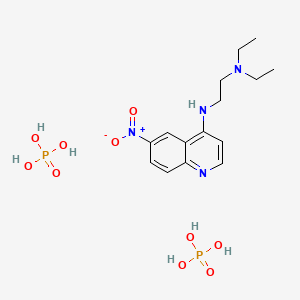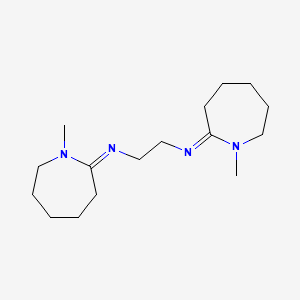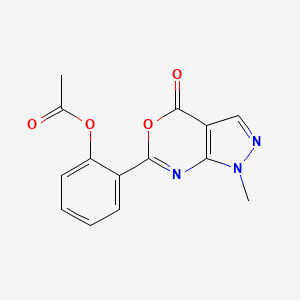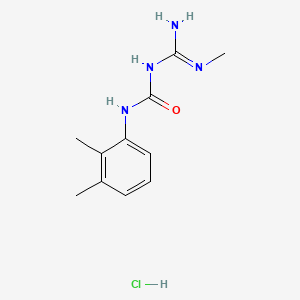
Urea, N-(2,3-dimethylphenyl)-N'-(imino(methylamino)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride is a synthetic organic compound. It belongs to the class of urea derivatives, which are widely used in various fields such as pharmaceuticals, agriculture, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes a urea moiety substituted with a 2,3-dimethylphenyl group and an imino(methylamino)methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the 2,3-dimethylphenyl isocyanate: This can be achieved by reacting 2,3-dimethylaniline with phosgene under controlled conditions.
Reaction with the appropriate amine: The 2,3-dimethylphenyl isocyanate is then reacted with an amine containing the imino(methylamino)methyl group under mild conditions to form the desired urea derivative.
Formation of the monohydrochloride salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common methods include:
Batch reactors: Suitable for small to medium-scale production.
Continuous flow reactors: Used for large-scale production, offering better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Urea derivatives can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
科学研究应用
Urea derivatives, including the compound , have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, such as enzyme inhibitors and drug candidates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of urea derivatives depends on their specific chemical structure and the target they interact with. Common mechanisms include:
Enzyme inhibition: Urea derivatives can inhibit the activity of specific enzymes by binding to their active sites.
Receptor binding: Some urea derivatives can bind to receptors on cell surfaces, modulating cellular signaling pathways.
Interaction with nucleic acids: Certain urea derivatives can interact with DNA or RNA, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
N-Phenylurea: A simple urea derivative with a phenyl group.
N,N’-Diphenylurea: A urea derivative with two phenyl groups.
N-(2,3-Dimethylphenyl)urea: A urea derivative with a 2,3-dimethylphenyl group.
Uniqueness
The compound “Urea, N-(2,3-dimethylphenyl)-N’-(imino(methylamino)methyl)-, monohydrochloride” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives. Its unique structure may result in different reactivity, stability, and interactions with biological targets.
属性
CAS 编号 |
66871-61-2 |
|---|---|
分子式 |
C11H17ClN4O |
分子量 |
256.73 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-9(8(7)2)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H |
InChI 键 |
RATKCQTUPWHYPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(=NC)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


